2-Carbamoylpropanoic acid ethyl ester
CAS No.: 42710-28-1
Cat. No.: VC4183028
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42710-28-1 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.158 |
| IUPAC Name | ethyl 3-amino-2-methyl-3-oxopropanoate |
| Standard InChI | InChI=1S/C6H11NO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
| Standard InChI Key | KZTLCGTYMXOOFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)C(=O)N |
Introduction
2-Carbamoylpropanoic acid ethyl ester is a chemical compound with the molecular formula C6H11NO3. It is an ester derivative of 2-carbamoylpropanoic acid, which is a carbamoyl-substituted propanoic acid. This compound is of interest in various chemical and biological research contexts due to its unique structural features and potential applications.
Synthesis
The synthesis of 2-carbamoylpropanoic acid ethyl ester typically involves esterification reactions. This process can be achieved through the reaction of 2-carbamoylpropanoic acid with ethanol in the presence of a catalyst, such as sulfuric acid or a Lewis acid, under controlled conditions to ensure high yields and purity.
Biological and Chemical Applications
2-Carbamoylpropanoic acid ethyl ester is primarily used in research settings. Its applications may include:
-
Biological Studies: Investigating its potential as a bioactive compound, including interactions with enzymes and receptors.
-
Pharmaceutical Development: Serving as a building block for synthesizing more complex molecules with potential therapeutic applications.
-
Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume